Product packaging for 6-Methoxy-1,4-oxazepane(Cat. No.:)

6-Methoxy-1,4-oxazepane

Cat. No.: B13516605
M. Wt: 131.17 g/mol
InChI Key: NTBTVSBZQJWNCJ-UHFFFAOYSA-N
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Description

6-Methoxy-1,4-oxazepane is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B13516605 6-Methoxy-1,4-oxazepane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

6-methoxy-1,4-oxazepane

InChI

InChI=1S/C6H13NO2/c1-8-6-4-7-2-3-9-5-6/h6-7H,2-5H2,1H3

InChI Key

NTBTVSBZQJWNCJ-UHFFFAOYSA-N

Canonical SMILES

COC1CNCCOC1

Origin of Product

United States

Conformational Analysis and Theoretical Studies of 6 Methoxy 1,4 Oxazepane

Use as a Monomer in Polymer Synthesis

Derivatives of 1,4-oxazepane (B1358080) can serve as monomers for the synthesis of novel polymers. Notably, N-acylated-1,4-oxazepan-7-one has been used as a monomer for organocatalytic ring-opening polymerization (ROP) to produce well-defined, biodegradable poly(amino esters). nih.govrsc.org This approach allows for the creation of functional polymers where the properties can be tuned by modifying the N-acyl group on the monomer precursor. nih.gov A 6-methoxy substituted 1,4-oxazepane could potentially be developed into a monomer for similar polymerization strategies.

Incorporation into Functional Materials

Nitrogen heterocycles are integral to a variety of functional materials, including electroactive polymers, polymer membranes, and materials for organic light-emitting diodes (OLEDs). rsc.orgmsesupplies.com The presence of heteroatoms in the polymer backbone can confer desirable properties such as thermal stability, specific electronic characteristics, and the ability to coordinate with metals. researchgate.netdoi.org Polymers containing the 1,4-oxazepane unit could find use in biomedical applications, such as drug delivery systems, due to their potential biodegradability and biocompatibility. researchgate.net

Studies on Material Properties of 6-Methoxy-1,4-oxazepane-Containing Polymers

The incorporation of heterocyclic rings into polymers can significantly influence their bulk properties. Aromatic heterocyclic polymers are known for their excellent thermal and mechanical stability. doi.orgacs.org While specific studies on polymers containing this compound are not yet reported, it is known that polyurethane foams containing other heterocyclic rings can exhibit high thermal resistance. mdpi.com The introduction of the 1,4-oxazepane moiety into a polymer chain could affect properties such as chain flexibility, polarity, and degradation kinetics, opening avenues for the creation of new materials with tailored performance characteristics.

Rich Molecular Scaffolds

Building Block in Medicinal Chemistry

1,4-Oxazepane (B1358080) derivatives are considered valuable building blocks for the synthesis of more complex molecules. researchgate.net The ability to introduce various substituents at different positions on the ring allows for the creation of diverse chemical libraries for drug discovery programs. semanticscholar.org

Use in the Development of Novel Therapeutics

Compounds containing the 1,4-oxazepane scaffold have been investigated for a range of therapeutic applications, including as antifungal agents and anticonvulsants. rsc.orgresearchgate.net For example, sordarin derivatives containing a 1,4-oxazepane ring have shown potent in vitro activity against various Candida and Cryptococcus species. researchgate.net

Future Research Directions for 6 Methoxy 1,4 Oxazepane Chemistry

Exploration of Novel Synthetic Routes and Methodologies

The synthesis of the 1,4-oxazepane (B1358080) core has been an area of active investigation, with researchers continually seeking more efficient, atom-economical, and versatile methods. rsc.org Future work will likely focus on developing novel synthetic strategies that offer improved yields, regioselectivity, and stereocontrol.

One promising avenue is the continued development of one-pot reactions and cascade sequences. For instance, a novel one-pot route for nonaromatic ring-fused 1,4-oxazepines has been developed using a sequential rhodium(II)-catalyzed reaction of N-sulfonyl-1,2,3-triazoles with glycidols, followed by a Lewis acid-catalyzed intramolecular ring-opening. researchgate.net This method's regioselectivity was found to be dependent on the substituents of the glycidols, with substituted glycidols favoring the seven-membered oxazepine ring. researchgate.net Another innovative approach involves a substituent-directed cycloisomerization reduction cascade. In this method, 1,4-oxazepanes are formed with high diastereoselectivity through the hydration of internal alkynes, followed by a 7-endo-dig cyclization pathway and subsequent reduction. thieme-connect.de

The use of solid-phase synthesis represents another key area for exploration. A method for preparing chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine has been reported. rsc.orgresearchgate.net This approach allows for the systematic modification of the scaffold and facilitates purification. rsc.orgresearchgate.net Further refinement of such solid-phase methodologies could accelerate the synthesis of diverse oxazepane libraries.

N-Propargylamines have emerged as versatile building blocks for N-heterocycles, and their use in synthesizing 1,4-oxazepane cores has grown significantly due to high atom economy and shorter synthetic routes. rsc.org Future research will likely expand the scope of these reactions, exploring new catalysts and reaction conditions to access a wider range of substituted 6-methoxy-1,4-oxazepanes. rsc.org

Synthetic StrategyKey FeaturesCatalyst/ReagentsOutcome/SignificanceReference
One-Pot Rhodium/Lewis Acid CatalysisSequential reaction of N-sulfonyl-1,2,3-triazoles with glycidols.Rhodium(II) catalyst, Mg(OtBu)2 (Lewis acid)Forms nonaromatic ring-fused 1,4-oxazepines; regioselectivity is substituent-dependent. researchgate.net
Cycloisomerization Reduction CascadeHydration of internal alkynes followed by 7-endo-dig cyclization and reduction.Ag(OTf) (catalyst), Et3SiH (reductant)Produces 1,4-oxazepanes with high diastereoselectivity (dr ≥ 19:1). thieme-connect.de
Solid-Phase SynthesisUses polymer-supported homoserine to build the oxazepane ring.Wang resin, Fmoc-HSe(TBDMS)-OH, TFA/Et3SiHAllows for systematic modification and easier purification of chiral 1,4-oxazepane-5-carboxylic acids. rsc.orgresearchgate.net
N-Propargylamine CyclizationUtilizes N-propargylamines as versatile starting materials.Various transition metal catalystsOffers high atom economy and shorter, more efficient routes to the 1,4-oxazepane core. rsc.org

Advanced Computational and Mechanistic Studies

To guide the development of new synthetic routes, a deeper understanding of the underlying reaction mechanisms is essential. Advanced computational studies, such as Density Functional Theory (DFT), are becoming indispensable tools for elucidating complex reaction pathways. researchgate.netvipslib.com

Mechanistic investigations have already provided valuable insights. For example, in the synthesis of chiral polysubstituted oxazepanes via 7-endo cyclization, a combination of computational analysis and experiments confirmed that the stereoselectivity is primarily controlled by the conformation of the substrate. researchgate.net Similarly, mechanistic studies have been proposed for the base-mediated synthesis of fused 1,4-benzoxazepines, detailing an intermolecular propargyl transfer followed by an intramolecular 7-exo-dig cyclization. acs.org

Future research will likely involve more sophisticated computational modeling to:

Predict Reaction Outcomes: Accurately predict the regioselectivity and stereoselectivity of new cyclization strategies for forming the 6-methoxy-1,4-oxazepane ring.

Elucidate Transition States: Analyze the transition state structures of key reaction steps to understand the factors governing activation energy and reaction rates.

Design Novel Catalysts: Computationally screen potential catalysts that could improve the efficiency and selectivity of existing synthetic methods or enable entirely new transformations.

Studies on related oxazepine derivatives have employed a range of computational methods, including DFT, Molecular Electrostatic Potential (MEP), Reduced Density Gradient (RDG), and Electron Localization Function (ELF) analyses, to understand electronic distribution and molecular interactions. researchgate.netvipslib.com Applying these advanced techniques specifically to this compound and its synthetic intermediates will provide a detailed electronic-level picture to rationalize experimental observations and guide future synthetic efforts.

Development of Diverse Derivatization Strategies

The this compound scaffold serves as a template for creating a wide array of derivatives with potentially unique biological activities. The development of diverse and efficient derivatization strategies is crucial for exploring the chemical space around this core structure. The secondary amine within the 1,4-oxazepane ring is a particularly attractive site for modification.

Research has shown that N-substituents on the oxazepane ring can have a profound influence on biological activity. researchgate.net For example, in a series of sordaricin (B1205495) analogues, an N-(2-methylpropenyl) derivative of a 6-methoxy-7-methyl-1,4-oxazepane displayed potent in vitro antifungal activity. researchgate.net Similarly, studies on 2,4-disubstituted 1,4-oxazepanes have demonstrated that modifications to the nitrogen substituent are key to achieving selectivity for dopamine D4 receptors. nih.gov

Future derivatization strategies will likely focus on:

N-Alkylation and N-Arylation: Introducing a variety of alkyl and aryl groups onto the ring nitrogen to probe steric and electronic effects on target binding.

N-Acylation: Forming amide derivatives to introduce new hydrogen bonding capabilities and alter the molecule's polarity.

Functionalization at Other Positions: Developing methods to selectively introduce substituents at other positions on the oxazepane ring, further expanding structural diversity.

General derivatization techniques, commonly used in analytical chemistry to improve volatility or detector response, can be adapted for synthetic purposes. jfda-online.comresearchgate.net These include reactions like silylation and acylation with various reagents, which could be applied to functional groups on the oxazepane scaffold or its substituents. researchgate.netmdpi.com

Derivatization StrategyTarget Functional GroupPotential ReagentsPurpose/OutcomeReference
N-Alkylation/N-ArylationSecondary AmineAlkyl halides, Aryl halides (with catalyst)Modify lipophilicity, steric bulk, and explore structure-activity relationships (SAR). researchgate.netnih.gov
N-AcylationSecondary AmineAcyl chlorides, AnhydridesIntroduce hydrogen bond acceptors, alter electronic properties. nih.gov
FluoroacylationAmine, HydroxylFluorinated anhydrides (e.g., TFAA)Increases volatility and can enhance detectability in analytical settings; synthetically creates fluorinated analogues. jfda-online.com
SilylationAmine, HydroxylSilylating agents (e.g., BSTFA)Protects functional groups or modifies properties for analysis or further reaction. mdpi.com

Investigation of Stereochemical Control in Synthesis of Methoxy-Oxazepanes

The three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets. numberanalytics.com Therefore, controlling the stereochemistry during the synthesis of methoxy-oxazepanes is a paramount objective for future research. The 1,4-oxazepane ring can possess multiple stereocenters, making stereoselective synthesis both challenging and essential.

Significant progress has been made in the stereocontrolled synthesis of substituted 1,4-oxazepanes. A practical synthesis of a chiral 6,7-trans-disubstituted-1,4-oxazepane was achieved with excellent diastereomeric and enantiomeric excess by employing a sequence of stereoselective reactions and diastereomeric salt formation for resolution. researchgate.net Another approach utilized a substituent-directed cycloisomerization-reduction cascade to produce 1,4-oxazepanes with high diastereoselectivity (dr ≥ 19:1). thieme-connect.de

Future investigations should build upon these successes by:

Developing Asymmetric Catalysis: Creating new chiral catalysts that can induce high levels of enantioselectivity in the key ring-forming reactions. numberanalytics.com

Substrate-Controlled Diastereoselection: Further exploring how the stereochemistry of the starting material can direct the formation of new stereocenters in the product, a concept central to stereospecific reactions. researchgate.netethz.ch

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or sugars, to introduce initial stereocenters that guide subsequent transformations. ethz.ch

Advanced Resolution Techniques: Improving methods for separating diastereomers and enantiomers, such as by leveraging catalytic hydrogenation which has been shown to improve the separability of certain diastereomeric anilines in oxazepane synthesis. rsc.orgresearchgate.net

In one reported synthesis, TFA/triethylsilane-mediated cleavage of a resin-bound precursor yielded 1,4-oxazepane derivatives as a mixture of inseparable diastereomers, highlighting the challenges that remain. rsc.orgresearchgate.net The regioselectivity and stereoselectivity were found to be highly dependent on the substituents of the starting materials, underscoring the need for careful optimization and mechanistic understanding in each specific case. rsc.orgresearchgate.netresearchgate.net

Bridging Fundamental Chemical Research with Broader Synthetic Challenges

Research into the chemistry of this compound does not exist in a vacuum. It is intrinsically linked to addressing broader challenges in organic synthesis and medicinal chemistry. The 1,4-oxazepane scaffold is a key component in compounds with a wide range of biological activities, making the development of its synthesis and derivatization strategically important. rsc.org

The fundamental research into novel synthetic routes and methodologies directly contributes to the field of drug discovery. Compounds featuring the 1,4-oxazepane ring have been identified as:

Antifungal Agents: Sordaricin analogues containing a 6-methoxy-7-methyl-1,4-oxazepane moiety act as potent inhibitors of fungal elongation factor 2. researchgate.net

Antipsychotics: Derivatives have been developed as selective ligands for the dopamine D4 receptor, a target for schizophrenia treatment. nih.gov

Trypanocidal Agents: The related 2,3,4,5-tetrahydrobenzo[f] researchgate.netresearchgate.netoxazepine scaffold has been used as a template for designing new compounds to treat trypanosomiasis. acs.org

Other Therapeutic Areas: The scaffold is also present in compounds investigated as anticonvulsants and treatments for inflammatory and respiratory diseases. rsc.org

By developing efficient, scalable, and stereocontrolled syntheses for this compound and its analogues, chemists provide the tools necessary for medicinal chemistry programs to build and test libraries of new potential drugs. The challenges of controlling regioselectivity and stereochemistry in a seven-membered ring system drive innovation in synthetic methodology, with potential applications extending far beyond this single compound class. Future work that successfully bridges the gap between fundamental reaction development and the synthesis of complex, biologically active molecules will have the most significant impact. thieme-connect.de

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methoxy-1,4-oxazepane in laboratory settings?

  • Methodology : The synthesis typically involves cyclization of precursors such as amino alcohols or Schiff bases. For example, reacting a methoxy-substituted amino alcohol with hydrochloric acid under reflux conditions can yield the hydrochloride salt, enhancing aqueous solubility . Key steps include purification via recrystallization or column chromatography to isolate the product. Adjusting reaction time and temperature (e.g., 60–80°C for 12–24 hours) improves yield .

Q. How can NMR spectroscopy confirm the structure of this compound?

  • Methodology : ¹H NMR analysis reveals distinct signals: the methoxy group (-OCH₃) appears as a singlet at δ 3.2–3.4 ppm, while the oxazepane ring protons show splitting patterns due to coupling with adjacent N and O atoms. ¹³C NMR identifies the methoxy carbon at δ 55–60 ppm and ring carbons between δ 40–80 ppm. Compare spectra with structurally similar compounds (e.g., 3-Phenyl-1,4-oxazepane hydrochloride) to validate assignments .

Q. What solubility properties make this compound suitable for biological assays?

  • Methodology : The hydrochloride salt form improves water solubility, critical for in vitro studies. Solubility can be quantified via UV-Vis spectroscopy or HPLC. For example, prepare a saturated solution in PBS (pH 7.4), filter, and measure concentration using a calibration curve. Adjust pH or use co-solvents (e.g., DMSO ≤1%) if necessary .

Advanced Research Questions

Q. How does the methoxy group influence nucleophilic substitution reactions in this compound compared to methyl or hydroxyl analogs?

  • Methodology : The electron-donating methoxy group activates the ring toward electrophilic substitution at specific positions (e.g., para to oxygen). Compare reaction rates with methyl (electron-donating) and hydroxyl (electron-withdrawing) derivatives using kinetic studies. For instance, track substituent effects in SN2 reactions with alkyl halides using LC-MS .

Q. What strategies resolve contradictions in reported biological activities of this compound across assays?

  • Methodology : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:

Perform dose-response curves (e.g., 0.1–100 µM) in triplicate.

Validate target engagement via receptor binding assays (e.g., GABA_A receptor competitive binding with ³H-flumazenil).

Control for off-target effects using CRISPR knockout models .

Q. How can computational modeling predict this compound’s binding affinity to GABA receptors?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate interactions between the compound and GABA_A’s benzodiazepine site. Compare binding poses and ΔG values with known agonists (e.g., diazepam). Validate predictions with mutagenesis studies targeting key residues (e.g., α1-His101) .

Comparative and Mechanistic Questions

Q. How does this compound’s bioactivity compare to carboxylate or phenyl-substituted oxazepanes?

  • Methodology : Conduct parallel SAR studies using analogs (e.g., Methyl 1,4-oxazepane-6-carboxylate hydrochloride and 3-Phenyl-1,4-oxazepane ). Assess potency in enzyme inhibition assays (e.g., monoamine oxidase) and logP values to correlate hydrophobicity with membrane permeability.

Q. What analytical challenges arise in quantifying this compound’s stability under physiological conditions?

  • Methodology : Use accelerated stability testing (40°C/75% RH for 3 months) with LC-MS/MS monitoring. Degradation products (e.g., hydrolyzed oxazepane rings) can be identified via high-resolution MS. Adjust formulation buffers (e.g., citrate vs. phosphate) to mitigate pH-dependent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.